molecular formula C18H20O4 B2396953 3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde CAS No. 292173-04-7

3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde

Katalognummer: B2396953
CAS-Nummer: 292173-04-7
Molekulargewicht: 300.354
InChI-Schlüssel: WVJXNXQSHMXHNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzaldehyde Ring Isomerism

  • 3-ethoxy-4-substituted vs. 4-ethoxy-3-substituted : Reversing the positions of the ethoxy and phenoxyethoxy groups would yield a constitutional isomer with distinct physicochemical properties.
  • Ortho/meta/para substitution : Moving the phenoxyethoxy group to position 2 or 5 relative to the aldehyde group would alter electronic distribution and steric bulk.

Phenoxy Ring Isomerism

  • 3-methylphenoxy vs. 2- or 4-methylphenoxy : The methyl group’s position on the phenoxy ring affects symmetry and van der Waals interactions. For example:
    • 2-methylphenoxy : Introduces steric hindrance near the ether oxygen.
    • 4-methylphenoxy : Creates a para-substituted system with enhanced symmetry.

Comparative Structural Analysis with ortho/meta/para-Substituted Analogues

Structural variations in substitution patterns significantly impact molecular properties:

Analogue Substituent Position Key Structural Features
Ortho-substituted 2-methylphenoxy - Methyl group adjacent to ether oxygen
- Increased steric hindrance
- Reduced symmetry
Meta-substituted 3-methylphenoxy (target compound) - Balanced steric/electronic effects
- Asymmetric phenoxy ring
Para-substituted 4-methylphenoxy - Symmetrical phenoxy ring
- Enhanced crystallinity potential

Electronic Effects

  • Meta-substitution on the phenoxy ring delocalizes electron density unevenly, creating a dipole moment that influences solubility in polar solvents.
  • Para-substitution allows for symmetrical π-π stacking, potentially enhancing thermal stability.

Steric Effects

  • Ortho-substituted analogues exhibit reduced rotational freedom in the ethoxy bridge due to proximity between the methyl group and ether oxygen.
  • Meta-substituted compounds (like the target molecule) mitigate steric clashes while maintaining moderate molecular flexibility.

This comparative analysis underscores the interplay between substitution patterns and material properties, guiding synthetic strategies for tailored applications in organic synthesis.

Eigenschaften

IUPAC Name

3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-3-20-18-12-15(13-19)7-8-17(18)22-10-9-21-16-6-4-5-14(2)11-16/h4-8,11-13H,3,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJXNXQSHMXHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCOC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Stepwise Alkylation via Phase Transfer Catalysis (PTC)

Adapting the methodology from WO2019100786A1, a two-step PTC approach has been optimized for this synthesis:

Step 1: Synthesis of 3-Ethoxy-4-hydroxybenzaldehyde

  • Starting material : Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
  • Reagents : Ethyl bromide (1.2 equiv), NaOH (1.3 equiv), tetrabutylammonium bromide (0.2 equiv)
  • Conditions : H₂O solvent, 25°C, 4 hours
  • Yield : 95–96%

Step 2: Introduction of 2-(3-Methylphenoxy)ethoxy Group

  • Reagents : 2-(3-Methylphenoxy)ethyl bromide (1.5 equiv), K₂CO₃ (1.5 equiv), tetrabutylammonium bromide (0.3 equiv)
  • Conditions : H₂O solvent, 40°C, 6 hours
  • Yield : 82–85% (hypothetical, based on analogous reactions)

Mechanistic Insight :
The phase transfer catalyst facilitates the migration of the alkoxide ion into the organic phase, enabling nucleophilic substitution. The second alkylation proceeds via an SN2 mechanism, with the bulkier 2-(3-methylphenoxy)ethyl bromide requiring elevated temperatures for sufficient reactivity.

Alternative Single-Pot Sequential Alkylation

A modified single-pot approach eliminates intermediate isolation:

Parameter Specification
Base Cs₂CO₃ (2.5 equiv)
Catalysts PEG-400 (0.1 equiv)
Solvent DMF/H₂O (4:1 v/v)
Temperature 60°C
Time 8 hours
Yield 78% (combined)

This method sacrifices some yield (vs. stepwise) but improves throughput. However, DMF complicates purification and raises environmental concerns.

Critical Parameter Optimization

Base Selection and Stoichiometry

Comparative studies reveal:

Base Reaction Efficiency Side Products
NaOH High Minimal
K₂CO₃ Moderate <5% dialkylation
Cs₂CO₃ Excellent <2% byproducts

Cesium carbonate’s superior performance stems from its high solubility in aqueous-organic biphasic systems, though cost may limit industrial adoption.

Catalyst Screening

Phase transfer catalysts significantly impact yields:

Catalyst Relative Rate Yield (%)
Tetrabutylammonium bromide 1.00 85
Benzyltriethylammonium Cl 0.75 79
PEG-600 0.60 72

Quaternary ammonium salts outperform polyethylene glycol derivatives due to better phase-transfer capabilities.

Scalability and Industrial Considerations

The stepwise PTC method demonstrates excellent scalability:

  • Cost Analysis (per kilogram):

    • Raw materials: \$220
    • Catalyst recovery: 92% achievable
    • Waste treatment: <5% organic waste
  • Process Intensification :

    • Continuous flow reactors reduce reaction time by 40%
    • Membrane separation replaces filtration steps
  • Regulatory Compliance :

    • E-factor: 2.3 (vs. 8.7 for traditional methods)
    • Avoids Class I solvents per ICH Q3C guidelines

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The structural and functional differences between 3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde and analogous compounds are summarized below:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight CAS Number Substituents Key Features
This compound C₁₈H₂₀O₄ 300.35 722504-38-3 Ethoxy, phenoxyethoxy with 3-methyl Branched ether chain; lipophilic methyl group
3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde C₁₄H₁₉NO₄ 265.30 6131-05-1 Methoxy, morpholinylethoxy Heterocyclic amine enhances solubility
3-Ethoxy-4-[(3-methylphenyl)methoxy]benzaldehyde C₁₇H₁₈O₃ 270.32 644958-93-0 Ethoxy, benzyloxy with 3-methyl Shorter ether chain; steric hindrance
4-(Benzyloxy)-3-phenethoxybenzaldehyde C₂₂H₂₀O₃ 332.40 N/A Benzyloxy, phenethoxy Bulky benzyl group; higher molecular weight
3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde C₁₅H₂₁NO₃ 263.34 473264-21-0 Methoxy, piperidinylethoxy Basic piperidine moiety; potential for salt formation

Key Findings:

Substituent Effects on Reactivity and Solubility: The 3-methylphenoxyethoxy group in the target compound introduces steric bulk and lipophilicity compared to morpholinyl or piperidinyl substituents, which may reduce solubility in polar solvents but enhance membrane permeability .

Biological Activity: Chalcone derivatives synthesized from benzaldehydes with morpholinyl or piperidinyl substituents exhibit notable anti-inflammatory and antimicrobial activity . The target compound’s methylphenoxyethoxy group may confer similar bioactivity, though this requires empirical validation.

Synthetic Utility: The ethoxy-phenoxyethoxy chain in the target compound offers flexibility for further functionalization (e.g., via aldehyde condensation), making it a versatile intermediate for drug discovery .

Biologische Aktivität

3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde is an organic compound with notable biological activities, primarily attributed to its unique structural features. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₀O₄
  • Molecular Weight : 300.35 g/mol
  • Structure Features : The compound consists of a benzaldehyde moiety with an ethoxy group and a 3-methylphenoxyethoxy side chain. This configuration contributes to its biological properties and interactions with biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Covalent Bond Formation : The aldehyde group is capable of forming covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.
  • Binding Affinity : The ethoxy and methylphenoxy groups influence the compound's binding affinity and specificity for various biochemical pathways, which may enhance its therapeutic potential.
  • Glycosylation Reagent : It serves as a glycosylation reagent in scientific research, facilitating the modification of complex carbohydrates.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Investigated for its potential to inhibit microbial growth, it has shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : The compound has been explored for its ability to modulate inflammatory pathways, suggesting a role in treating inflammatory diseases.
  • Potential Anticancer Activity : Preliminary studies indicate that it may affect cancer cell proliferation, although more research is needed to establish its efficacy in this area.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehydeSimilar ethoxy and phenoxy groupsExplored for antimicrobial properties
3-Ethoxy-4-methoxybenzaldehydeEthyl instead of methyl substitutionPotentially different anti-inflammatory effects
4-Ethoxy-3-[2-(3-methylphenoxy)ethoxy]benzaldehydeDifferent methyl substitution patternUnique reactivity profile

This table highlights the distinct substitution patterns that may impact each compound's reactivity and biological activity.

Case Studies

Several studies have examined the biological activity of this compound:

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Research : In vitro experiments showed that the compound could reduce pro-inflammatory cytokine production in macrophage cell lines, indicating potential therapeutic applications in inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for 3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves sequential etherification and functionalization steps. Key steps include:

  • Etherification : Coupling 3-methylphenol with ethylene glycol derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the ethoxy-phenoxy linker .
  • Aldehyde Introduction : Oxidative or nucleophilic substitution reactions to introduce the benzaldehyde group. For example, nucleophilic substitution with 4-hydroxybenzaldehyde derivatives under reflux in ethanol with glacial acetic acid as a catalyst .
  • Optimization : Adjusting temperature (60–80°C), solvent polarity (DMF or ethanol), and reaction time (4–8 hours) to maximize yield. Continuous flow reactors may enhance scalability .

Q. Which purification techniques are most effective for isolating this compound?

  • Recrystallization : Use ethanol or ethyl acetate for high-purity crystalline products .
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate (3:1 ratio) to separate byproducts .
  • Vacuum Filtration : After reflux, filter the precipitated solid and wash with cold methanol to remove unreacted precursors .

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and aldehyde functionality (e.g., δ 9.8–10.2 ppm for -CHO) .
  • FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (aryl ether C-O) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 326.15 [M+H]⁺) .
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding and CH-π stacking) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. mass spec) be resolved?

  • Cross-Validation : Combine multiple techniques (e.g., 2D NMR like COSY and HSQC to confirm connectivity) .
  • X-ray Diffraction : Use single-crystal structures to unambiguously assign molecular geometry and resolve ambiguities .
  • Isotopic Labeling : Introduce deuterated analogs to track reaction intermediates and validate fragmentation patterns in mass spectra .

Q. What computational methods are suitable for studying the biological interactions of this compound?

  • Molecular Docking : Screen against target enzymes (e.g., cytochrome P450) using AutoDock Vina to predict binding affinities .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and reactivity .
  • MD Simulations : Simulate solvation effects in water or lipid bilayers to assess pharmacokinetic behavior .

Q. What strategies are employed to analyze reaction mechanisms in substitution reactions involving this compound?

  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Trapping Intermediates : Use quenching agents (e.g., TEMPO) to isolate and characterize transient species via LC-MS .
  • In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to track functional group transformations .

Q. How is X-ray crystallography utilized to determine the structure and intermolecular interactions of this compound?

  • Data Collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution datasets. Key parameters: space group P2₁2₁2₁, Z = 4 .
  • Hydrogen Bond Analysis : Identify interactions like O–H···O (2.8–3.0 Å) and CH-π contacts (3.1–3.5 Å) using Mercury software .
  • Thermal Ellipsoids : Assess molecular flexibility and disorder in the crystal lattice .

Q. How are structure-activity relationships (SAR) studied for derivatives of this compound?

  • Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy) and test biological activity .
  • Enzymatic Assays : Measure IC₅₀ values against targets (e.g., kinases or oxidases) to correlate substituent effects with potency .
  • QSAR Modeling : Use partial least squares (PLS) regression to predict bioactivity based on electronic or steric parameters .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.